molecular formula C20H18BrN3O3S B1673767 Unii-nch0QD81ZR CAS No. 1021497-97-1

Unii-nch0QD81ZR

Cat. No.: B1673767
CAS No.: 1021497-97-1
M. Wt: 460.3 g/mol
InChI Key: ZRLJEHIUGYTTSZ-UHFFFAOYSA-N
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Description

UNII-NCH0QD81ZR is a unique chemical identifier assigned by the Global Substance Registration System (GSRS) to ensure unambiguous identification of substances in regulatory contexts. For instance, according to Chemical Papers guidelines, newly synthesized compounds require comprehensive structural validation via methods such as NMR spectroscopy (including fully assigned $^{1}\text{H}$ and $^{13}\text{C}$ spectra), high-resolution mass spectrometry (HRMS), and elemental analysis . Additionally, purity verification and stereochemical assignments (if applicable) must be documented using techniques like X-ray crystallography or polarimetry .

Properties

IUPAC Name

4-[[2-(4-bromophenyl)sulfanylacetyl]amino]-1-(2-phenylethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c21-15-6-8-16(9-7-15)28-13-18(25)22-17-12-24(23-19(17)20(26)27)11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLJEHIUGYTTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C(=N2)C(=O)O)NC(=O)CSC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021497-97-1
Record name KR-33493
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021497971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KR-33493
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCH0QD81ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KR-33493 involves several steps, starting with the preparation of the core structure. The key steps include:

Industrial Production Methods

Industrial production of KR-33493 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

KR-33493 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of KR-33493 with modified functional groups, which can be used for further studies and applications .

Scientific Research Applications

KR-33493 has a wide range of applications in scientific research:

Mechanism of Action

KR-33493 exerts its effects by inhibiting the activity of Fas-associated factor 1 (FAF1). This inhibition prevents the formation of the death-inducing signaling complex (DISC), thereby blocking the downstream signaling pathways that lead to apoptosis. The molecular targets include the Fas receptor and associated signaling proteins, which are crucial for the initiation of the apoptotic process .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of UNII-NCH0QD81ZR with structurally or functionally analogous compounds would involve the following parameters, as mandated by international journal guidelines:

Table 1: Key Comparison Parameters

Parameter Requirements for Documentation Reference Guidelines
Structural Identity Full NMR assignments ($^{1}\text{H}$, $^{13}\text{C}$, 2D correlations), HRMS, and elemental analysis (±0.4% accuracy).
Purity Chromatographic data (HPLC/GC), melting/boiling points, and spectral baselines (e.g., NMR baseline clarity).
Stereochemistry Absolute configuration via X-ray, CD spectroscopy, or correlation with known compounds.
Physicochemical Data SI units for density ($d4^{20}$), refractive index ($nD^{20}$), and solubility.
Synthesis Reproducibility Detailed reaction conditions (concentrations, yields, purification methods) to enable replication.

Research Findings and Challenges

Structural Differentiation: Compounds with similar molecular formulas but distinct stereochemistry (e.g., enantiomers or diastereomers) require advanced NMR techniques (e.g., NOESY, COSY) or X-ray crystallography to resolve ambiguities . For example, a compound with the same empirical formula as this compound but differing in stereochemistry might exhibit divergent biological activity, necessitating rigorous stereochemical validation .

Purity Standards: Journals like Organic Letters mandate that known compounds synthesized via novel methods must include comparative purity data (e.g., GC/MS retention times) against literature values . Discrepancies in melting points (e.g., ±5°C deviations) between this compound and its analogs could indicate impurities or polymorphic forms .

Spectral Reproducibility: Minor variations in NMR chemical shifts (e.g., ±0.01 ppm for $^{1}\text{H}$) between batches of this compound and its analogs may arise from solvent effects or instrumentation differences, requiring explicit documentation .

Case Study: Data Presentation Standards

  • Russian Chemical Bulletin requires tabulating deviations from literature data for known compounds (e.g., "m.p. 68°C; cf. Ref. 5: m.p. 97°C") .
  • Chemical Research in Chinese Universities emphasizes omitting non-essential structural formulas in abstracts but mandates full spectral data in supporting information .

Methodological Considerations for Comparative Studies

Multi-Technique Validation : Combining HRMS with $^{19}\text{F}$/$^{31}\text{P}$ NMR is critical for compounds containing heteroatoms, as highlighted in Chemical Papers guidelines .

Reproducibility Metrics : Reaction yield variances (>5%) between this compound and analogs must be statistically analyzed and justified (e.g., solvent purity, catalyst aging) .

Ethical Reporting: Journals like Irish Chemical News stress transparency in methodological limitations (e.g., unoptimized reaction conditions) to avoid overinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-nch0QD81ZR
Reactant of Route 2
Unii-nch0QD81ZR

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